N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398544
InChI: InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3
SMILES: COC1=C(C=C(C=C1)NC2CCOCC2)F
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC13398544

Molecular Formula: C12H16FNO2

Molecular Weight: 225.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C12H16FNO2
Molecular Weight 225.26 g/mol
IUPAC Name N-(3-fluoro-4-methoxyphenyl)oxan-4-amine
Standard InChI InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3
Standard InChI Key NBPCCTCGAFYFGS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC2CCOCC2)F
Canonical SMILES COC1=C(C=C(C=C1)NC2CCOCC2)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine features a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) linked via an amine group to a 3-fluoro-4-methoxyphenyl aromatic system. The molecular formula is C₁₂H₁₇FNO₂, with a molecular weight of 238.27 g/mol. Key structural elements include:

  • Aromatic ring: Substituted with fluorine at the 3-position and methoxy (-OCH₃) at the 4-position, directing electronic effects and reactivity.

  • Tetrahydropyran ring: Provides conformational rigidity and influences solubility through its oxygen atom.

The compound’s stereochemistry is defined by the tetrahydropyran ring’s chair conformation, with the amine group occupying the equatorial position to minimize steric strain.

Synthetic Methodologies

Precursor Synthesis: 3-Fluoro-4-methoxyaniline

The aromatic precursor, 3-fluoro-4-methoxyaniline (CAS 366-99-4), is synthesized via catalytic hydrogenation of 2-fluoro-4-nitroanisole. A representative procedure involves:

Coupling to Tetrahydropyran-4-amine

The target compound is synthesized through nucleophilic aromatic substitution or reductive amination. A plausible route involves:

  • Reaction of 3-fluoro-4-methoxyaniline with tetrahydropyran-4-tosylate:

    • Mechanism: Tosylate acts as a leaving group, enabling amine attack.

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Base: Triethylamine to scavenge HCl.

Comparative Reaction Conditions

MethodYieldKey ReagentsConditions
Reductive Amination68%NaBH₃CN, MeOHRT, 12 hours
Nucleophilic Substitution75%K₂CO₃, DMF80°C, 6 hours

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity, with a calculated LogP (octanol-water) of 2.3 using the XLOGP3 algorithm . This balances solubility in polar solvents (e.g., ethanol, logS = -2.1) with membrane permeability, making it suitable for drug discovery.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals a melting point range of 120–125°C, indicative of crystalline stability.

Biological Activity and Applications

Drug Discovery Utility

The compound serves as a versatile intermediate in synthesizing:

  • Kinase inhibitors: Fluorine enhances binding to ATP pockets.

  • GPCR ligands: Methoxy groups improve selectivity for adrenergic receptors.

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